4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097925-55-6
VCID: VC6694313
InChI: InChI=1S/C16H23F3N4O4/c17-16(18,19)10-23-13(24)9-22(15(23)26)12-1-5-21(6-2-12)14(25)20-11-3-7-27-8-4-11/h11-12H,1-10H2,(H,20,25)
SMILES: C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NC3CCOCC3
Molecular Formula: C16H23F3N4O4
Molecular Weight: 392.379

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide

CAS No.: 2097925-55-6

Cat. No.: VC6694313

Molecular Formula: C16H23F3N4O4

Molecular Weight: 392.379

* For research use only. Not for human or veterinary use.

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide - 2097925-55-6

Specification

CAS No. 2097925-55-6
Molecular Formula C16H23F3N4O4
Molecular Weight 392.379
IUPAC Name 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide
Standard InChI InChI=1S/C16H23F3N4O4/c17-16(18,19)10-23-13(24)9-22(15(23)26)12-1-5-21(6-2-12)14(25)20-11-3-7-27-8-4-11/h11-12H,1-10H2,(H,20,25)
Standard InChI Key AORYIVBXNFUOIV-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NC3CCOCC3

Introduction

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structural features, which include an imidazolidinone moiety and a piperidine ring, contributing to its potential biological activity.

Synthesis

The synthesis of 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves several key steps:

  • Formation of the Imidazolidinone Moiety: The initial step may involve the reaction of a suitable precursor with trifluoroethyl groups to form the imidazolidinone structure.

  • Piperidine Ring Construction: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

  • Carboxamide Formation: The final step involves the introduction of the carboxamide group through acylation reactions.

Biological Activity and Pharmacological Potential

Research indicates that compounds with similar structures exhibit a variety of biological activities. The presence of the trifluoroethyl group enhances lipophilicity, which may improve bioavailability and biological activity.

Potential applications include:

  • Antimicrobial properties

  • Anticancer activity

  • Modulation of specific biological pathways related to its structural components

Mechanism of Action

While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve modulation of specific biological pathways. Experimental studies are needed to confirm these mechanisms through binding affinity assays and cellular response evaluations.

Future Research Directions

Further studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling

  • Exploration of synthetic pathways for improved yield and purity

  • Investigation into potential therapeutic applications in various medical fields

This compound's structural complexity and potential for diverse applications make it an interesting subject for continued research within medicinal chemistry and drug development contexts.

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